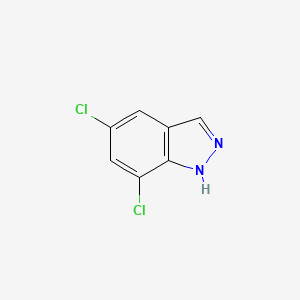
5,7-Dichloro-1H-indazole
Vue d'ensemble
Description
5,7-Dichloro-1H-indazole is a heterocyclic compound with the molecular formula C7H4Cl2N2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 5 and 7 positions of the indazole ring imparts unique chemical properties to this compound .
Applications De Recherche Scientifique
5,7-Dichloro-1H-indazole has several scientific research applications:
Mécanisme D'action
Target of Action
5,7-Dichloro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities Indazole derivatives have been reported to inhibit fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them potential targets for anti-cancer therapies .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of FGFRs, thereby disrupting cell proliferation and angiogenesis .
Biochemical Pathways
Given the reported activity of indazole derivatives on fgfrs , it can be inferred that this compound may influence pathways related to cell growth and angiogenesis.
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may exert anti-proliferative effects by inhibiting fgfrs .
Analyse Biochimique
Biochemical Properties
5,7-Dichloro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interactions between this compound and these enzymes often result in the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, this compound has been found to bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in cellular signaling and metabolic pathways. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. This compound’s ability to alter the activity of key biomolecules underscores its potential as a valuable tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for prolonged observation of its effects. Over time, this compound may undergo degradation, leading to changes in its activity and potency. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, resulting in alterations in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing for its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and concentration in different cellular regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. The targeting of this compound to these compartments is often mediated by targeting signals and post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atoms on the indazole ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-indazole: Lacks the additional chlorine atom at the 7 position, resulting in different chemical properties.
7-Chloro-1H-indazole: Lacks the additional chlorine atom at the 5 position, leading to variations in reactivity.
1H-indazole: The parent compound without any chlorine substitutions, exhibiting different chemical behavior.
Uniqueness
5,7-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms at specific positions on the indazole ring. This dual substitution pattern imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Propriétés
IUPAC Name |
5,7-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBPRKFNRSLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605310 | |
| Record name | 5,7-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50477-27-5 | |
| Record name | 5,7-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



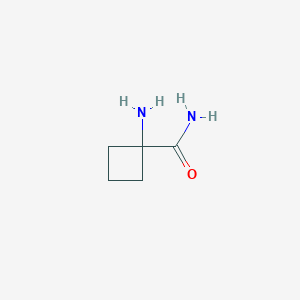
![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)
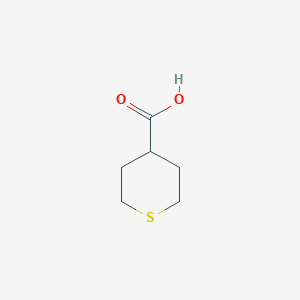
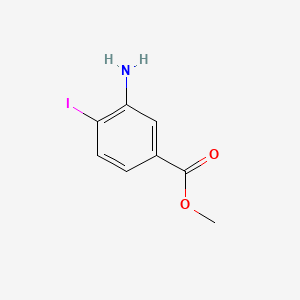
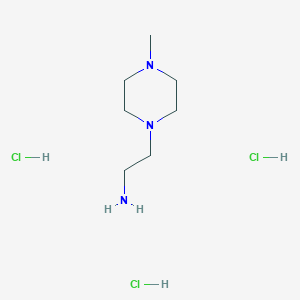
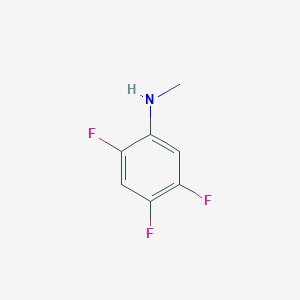
![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)
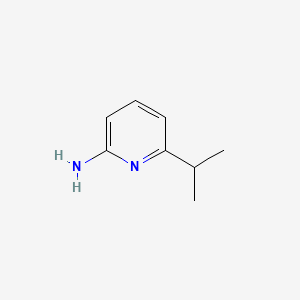

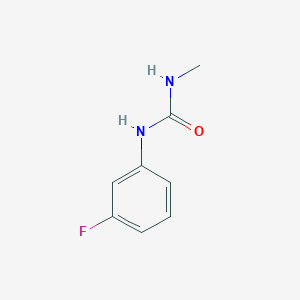
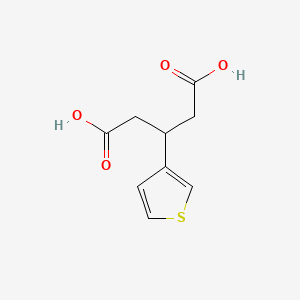
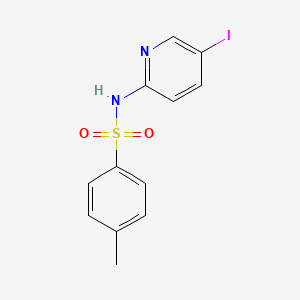
![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)
